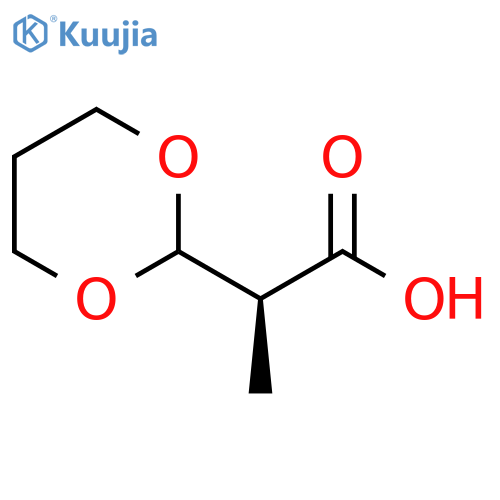Cas no 2248183-94-8 ((2S)-2-(1,3-Dioxan-2-yl)propanoic acid)

2248183-94-8 structure
商品名:(2S)-2-(1,3-Dioxan-2-yl)propanoic acid
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2248183-94-8
- EN300-6505914
- (2S)-2-(1,3-Dioxan-2-yl)propanoic acid
-
- インチ: 1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: KJDKOZHYOKQJJX-RXMQYKEDSA-N
- ほほえんだ: O1CCCOC1[C@@H](C(=O)O)C
計算された属性
- せいみつぶんしりょう: 160.07355886g/mol
- どういたいしつりょう: 160.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.8Ų
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505914-10.0g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 10g |
$9252.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-0.1g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 0.1g |
$1893.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-0.25g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 0.25g |
$1980.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-2.5g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 2.5g |
$4216.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-0.05g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 0.05g |
$1807.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-0.5g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 0.5g |
$2066.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-1.0g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 1g |
$2152.0 | 2023-05-31 | ||
| Enamine | EN300-6505914-5.0g |
(2S)-2-(1,3-dioxan-2-yl)propanoic acid |
2248183-94-8 | 5g |
$6239.0 | 2023-05-31 |
(2S)-2-(1,3-Dioxan-2-yl)propanoic acid 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
2248183-94-8 ((2S)-2-(1,3-Dioxan-2-yl)propanoic acid) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 42464-96-0(NNMTi)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
